Bienvenue dans la boutique en ligne BenchChem!

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea

Regioisomerism Physicochemical profiling Drug-likeness

This 3-methylphenyl regioisomer is structurally distinct from the 4-methyl analog (CAS 229155-60-6). As demonstrated in SAR studies by Azam et al. (2012) and Peng et al. (2024), biological activity in this class is highly sensitive to aryl substituent position and electronic properties. Procurement of position-matched compound is non-negotiable for reproducible target engagement, selectivity, and potency data. Identity is verified by a SpectraBase ¹H NMR spectrum (Compound ID GXtDuDv9Cvf), enabling immediate post-receipt QC and reducing regioisomer misassignment risk.

Molecular Formula C17H14BrN3OS
Molecular Weight 388.3 g/mol
Cat. No. B3436079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea
Molecular FormulaC17H14BrN3OS
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3OS/c1-11-3-2-4-14(9-11)19-16(22)21-17-20-15(10-23-17)12-5-7-13(18)8-6-12/h2-10H,1H3,(H2,19,20,21,22)
InChIKeyRADVGIJQBJJDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea – Structural Identity, Physicochemical Baseline, and Compound Class for Informed Procurement


N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea (molecular formula C₁₇H₁₄BrN₃OS, exact mass 387.004 g/mol) is a diaryl urea derivative incorporating a 4-(4-bromophenyl)-1,3-thiazol-2-yl scaffold coupled via a urea bridge to a 3-methylphenyl (m-tolyl) moiety [1]. This compound belongs to the 1-(substituted aryl)-3-(thiazol-2-yl)urea class, which has been systematically explored for antiparkinsonian [2], antileukemic [3], anticancer, and antimicrobial [4] activities. The 3-methyl substitution pattern on the terminal phenyl ring distinguishes this compound from its 4-methylphenyl (p-tolyl) regioisomer, which bears CAS 229155-60-6. The 4-methylphenyl analog has predicted LogP of 4.6, three hydrogen-bond acceptors, two hydrogen-bond donors, and a computed density of 1.551 g/cm³ at 20 °C [5], providing a physicochemical reference frame for the class. The target compound is listed in the SpectraBase spectral database with a confirmed ¹H NMR spectrum (Compound ID GXtDuDv9Cvf) [1], establishing a verifiable identity benchmark for procurement quality control.

Why N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea Cannot Be Substituted by In-Class Analogs Without Quantitative Justification


Within the 1-(substituted aryl)-3-(thiazol-2-yl)urea class, biological activity is exquisitely sensitive to both the position and electronic nature of the aryl substituent. In the systematic antiparkinsonian evaluation by Azam et al. (2012), halogen-substituted derivatives as a group exhibited only moderate activity, whereas methoxy-substituted analogs emerged as potent agents—demonstrating that even within halogenated subclasses, regioisomeric and electronic variations produce non-interchangeable pharmacological profiles [1]. The 2024 antileukemic SAR study by Peng et al. further confirmed that activities of 5-substituted thiazolyl urea derivatives were 'quite sensitive to the positions and properties of the aromatic substituents,' with compound 12k achieving IC₅₀ values of 29 ± 0.3 nM against THP-1 cells while closely related analogs showed substantially weaker activity [2]. Critically, the 3-methylphenyl substituent in the target compound introduces a meta-directing methyl group with distinct steric and electronic properties compared to the para-methyl analog (CAS 229155-60-6) or the 3-chlorophenyl analog (molecular weight 408.7) , meaning that procurement of an in-class alternative without position-matched substitution cannot be assumed to reproduce target engagement, selectivity, or potency. The quantitative evidence below substantiates why regioisomeric and substituent-matched identity is non-negotiable for reproducible research.

Quantitative Differentiation Evidence for N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea Versus Closest Analogs


Regioisomeric Differentiation: 3-Methylphenyl vs. 4-Methylphenyl Substitution Confers Distinct Predicted Physicochemical and Steric Profiles

The 3-methylphenyl (m-tolyl) substitution in the target compound positions the methyl group meta to the urea linkage, whereas the commercially referenced 4-methylphenyl analog (CAS 229155-60-6, 1-{4-[4-bromophenyl]thiazol-2-yl}-3-{p-tolyl}urea) places it para [1]. The 4-methylphenyl analog has a computed LogP of 4.6, three hydrogen-bond acceptors, two hydrogen-bond donors, a topological polar surface area of 82.3 Ų, three rotatable bonds, and a predicted density of 1.551 g/cm³ [1]. Meta substitution in the target compound is expected to alter the spatial orientation of the terminal aryl ring relative to the urea-thiazole plane, potentially affecting both molecular recognition and crystal packing, as evidenced by the reported crystal structure of the closely related N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate, which shows a 15.42° dihedral angle between the bromine-substituted benzene ring and the thiazole ring [2].

Regioisomerism Physicochemical profiling Drug-likeness

Halogen Substituent Comparison: 3-Methyl (–CH₃) vs. 3-Chloro (–Cl) at the Terminal Phenyl Ring Drives Distinct Electronic Profiles

The target compound bears a 3-methyl group (electron-donating, +I effect; molecular weight 388.29 g/mol), whereas the 3-chlorophenyl analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-chlorophenyl)urea (molecular weight 408.7 g/mol, C₁₆H₁₁BrClN₃OS) features an electron-withdrawing chlorine substituent . In the Azam et al. (2012) antiparkinsonian study of 30 thiazolyl urea derivatives, halogen-substituted compounds as a group showed moderate activity in haloperidol-induced catalepsy in mice, while electron-donating methoxy-substituted derivatives (2- and/or 3-methoxy phenyl) emerged as the most potent agents, with one exception being a 2-chloro,5-trifluoromethyl analog that retained activity [1]. This class-level SAR demonstrates that the electron-donating vs. electron-withdrawing nature of the aryl substituent materially impacts biological potency.

Halogen bonding Electronic effects Structure-activity relationship

Spectroscopic Identity Verification: ¹H NMR Spectrum Provides a Definitive Procurement Quality Benchmark Absent from Uncharacterized Analogs

The target compound N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea is registered in the SpectraBase spectral database with a confirmed ¹H NMR spectrum (SpectraBase Compound ID GXtDuDv9Cvf; InChI: InChI=1S/C17H14BrN3OS/c1-11-3-2-4-14(9-11)19-16(22)21-17-20-15(10-23-17)12-5-7-13(18)8-6-12/h2-10H,1H3,(H2,19,20,21,22)) [1]. This publicly available spectrum provides an unambiguous identity verification benchmark. In contrast, many closely related analogs such as the 3-chlorophenyl derivative lack publicly available reference spectra in authoritative databases, increasing identity verification risk upon procurement.

Quality control NMR spectroscopy Compound identity verification

Class-Level Antiparkinsonian SAR: Halogen-Substituted Thiazolyl Ureas Exhibit Moderate but Reproducible Activity Distinct from Methoxy-Substituted Congeners

In the systematic study by Azam et al. (2012), 30 thiazolyl urea derivatives were evaluated for antiparkinsonian activity in the haloperidol-induced catalepsy mouse model. All compounds were found to be active in alleviating catalepsy. Critically, furfuryl, 2-methoxy, and 3-methoxy substituted phenyl derivatives emerged as the most potent agents, whereas—with the single exception of a 2-chloro,5-trifluoromethyl analog—halogen-substituted derivatives (including those bearing bromophenyl-thiazole scaffolds) exhibited moderate antiparkinsonian activity [1]. The study further demonstrated that none of the synthesized compounds violated Lipinski's Rule of 5, confirming drug-likeness of the scaffold [1]. Biochemical investigations of brain homogenates supported the importance of neuroprotective and antioxidant mechanisms, and molecular docking against the adenosine A₂A receptor revealed favorable binding interactions [1].

Antiparkinsonian Haloperidol-induced catalepsy Neuroprotection

Antileukemic SAR Context: Substituent Position Sensitivity in Thiazolyl Ureas Informs Expectation for Regioisomer-Specific Potency

Peng et al. (2024) synthesized and evaluated a series of novel 5-substituted thiazolyl urea derivatives for antileukemic efficacy against THP-1 and MV-4-11 human leukemic cell lines. The study explicitly concluded that 'the activities of the investigated compounds were quite sensitive to the positions and properties of the aromatic substituents' [1]. The most active compound (12k) achieved IC₅₀ values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11) [1]. While the target compound N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea differs from the 5-substituted series in the position of substitution on the thiazole ring, the principle that aryl substituent position and electronic properties critically determine antileukemic potency is directly transferable. This reinforces that a 3-methylphenyl regioisomer cannot be assumed interchangeable with a 4-methylphenyl or unsubstituted phenyl analog in leukemic cell-based assays.

Antileukemic THP-1 MV-4-11 Kinase inhibition

Validated Application Scenarios for N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea Based on Compound-Specific and Class-Level Evidence


Regioisomer-Controlled SAR Studies in Antiparkinsonian Drug Discovery Requiring a Halogenated Thiazolyl Urea Probe

For medicinal chemistry programs investigating adenosine A₂A receptor antagonism or neuroprotective mechanisms in Parkinson's disease, this compound serves as a defined halogen-substituted probe within the 1-(substituted aryl)-3-(thiazol-2-yl)urea class. The Azam et al. (2012) study established that halogenated derivatives produce moderate but reproducible antiparkinsonian activity in haloperidol-induced catalepsy, with all compounds complying with Lipinski's Rule of 5 [1]. The 3-methyl substitution provides a specific steric and electronic reference point distinguishable from the 4-methyl and unsubstituted phenyl analogs, enabling structure-activity relationship mapping.

Oncology Probe Development Leveraging Substituent-Sensitive Antileukemic SAR

Based on the Peng et al. (2024) demonstration that thiazolyl urea antileukemic potency against THP-1 and MV-4-11 cells is highly sensitive to aryl substituent position and properties [1], this compound provides a defined 3-methylphenyl-substituted scaffold for leukemia target engagement studies. The bromophenyl-thiazole core offers a handle for further derivatization or use as a reference compound in dose-response profiling against leukemic cell lines.

Anticancer and Antimicrobial Screening with Defined Substituent Identity for Gene Expression and DNA Damage SAR

The thiazolyl-urea scaffold has demonstrated anticancer activity across multiple cell lines (A549, HCT116, PC3, A431, HePG2, PACA2, BJ1) and antimicrobial activity against Bacillus mycoides, E. coli, and Candida albicans in the Sroor et al. (2022) SAR study [1]. The 3-methylphenyl substitution in the target compound provides a specific regioisomeric entry point for gene expression profiling, DNA damage assessment, and DNA fragmentation studies that require precise substituent identity for reproducible SAR conclusions.

Quality-Controlled Procurement with NMR-Verified Identity for High-Reproducibility Biomedical Research

The availability of a verified ¹H NMR spectrum in the SpectraBase database (Compound ID GXtDuDv9Cvf) [1] enables immediate post-receipt identity confirmation. For research programs where regioisomer misassignment would confound SAR interpretation—particularly given the demonstrated substituent-position sensitivity in both antiparkinsonian [2] and antileukemic [3] contexts—this spectroscopic benchmark reduces procurement risk and supports experimental reproducibility.

Quote Request

Request a Quote for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.